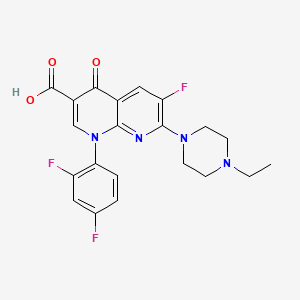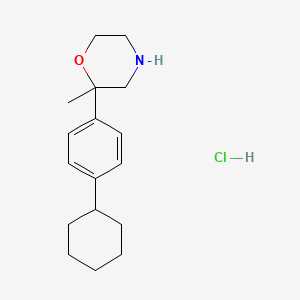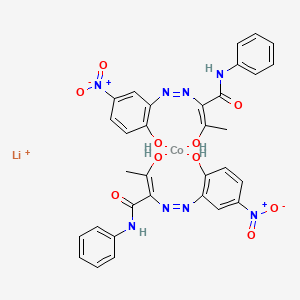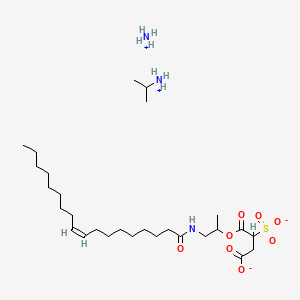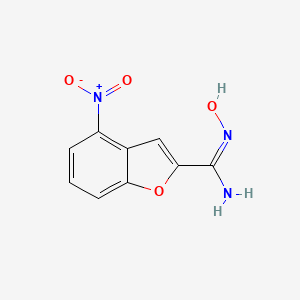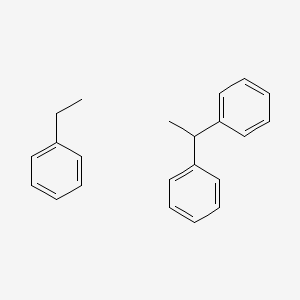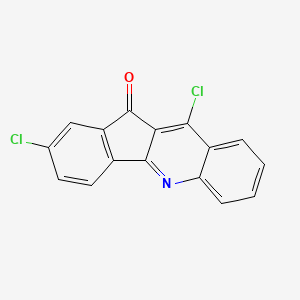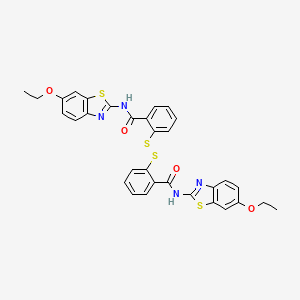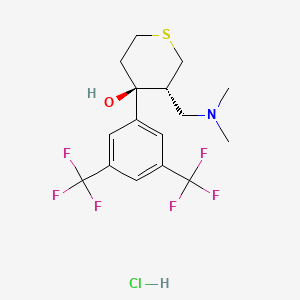
2H-Thiopyran-4-ol, tetrahydro-4-(3,5-bis(trifluoromethyl)phenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Thiopyran-4-ol, tetrahydro-4-(3,5-bis(trifluoromethyl)phenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- is a complex organic compound that belongs to the class of thiopyrans. Thiopyrans are sulfur-containing heterocycles that have significant applications in medicinal chemistry and materials science. This compound, in particular, is characterized by its unique structural features, including the presence of trifluoromethyl groups and a dimethylamino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran-4-ol, tetrahydro-4-(3,5-bis(trifluoromethyl)phenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Thiopyran Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Trifluoromethyl Groups: This step often involves the use of trifluoromethylating agents under specific conditions.
Attachment of the Dimethylamino Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at various functional groups, potentially converting ketones to alcohols or reducing double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the thiopyran ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of thiopyrans have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Medicinal chemistry applications may include the development of new pharmaceuticals. The presence of trifluoromethyl groups often enhances the biological activity and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2H-Thiopyran-4-ol, tetrahydro-4-(3,5-bis(trifluoromethyl)phenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Thiopyran Derivatives: Compounds with similar thiopyran rings but different substituents.
Trifluoromethylated Compounds: Molecules containing trifluoromethyl groups, which are known for their unique chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of a thiopyran ring with trifluoromethyl and dimethylamino groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Conclusion
2H-Thiopyran-4-ol, tetrahydro-4-(3,5-bis(trifluoromethyl)phenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- is a compound with significant potential in scientific research and industrial applications. Its unique structural features and versatile reactivity make it a valuable compound for further study and development.
Properties
CAS No. |
119558-38-2 |
|---|---|
Molecular Formula |
C16H20ClF6NOS |
Molecular Weight |
423.8 g/mol |
IUPAC Name |
(3R,4S)-4-[3,5-bis(trifluoromethyl)phenyl]-3-[(dimethylamino)methyl]thian-4-ol;hydrochloride |
InChI |
InChI=1S/C16H19F6NOS.ClH/c1-23(2)8-13-9-25-4-3-14(13,24)10-5-11(15(17,18)19)7-12(6-10)16(20,21)22;/h5-7,13,24H,3-4,8-9H2,1-2H3;1H/t13-,14+;/m0./s1 |
InChI Key |
SJKJHGCCHZJQEM-LMRHVHIWSA-N |
Isomeric SMILES |
CN(C)C[C@H]1CSCC[C@]1(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O.Cl |
Canonical SMILES |
CN(C)CC1CSCCC1(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





